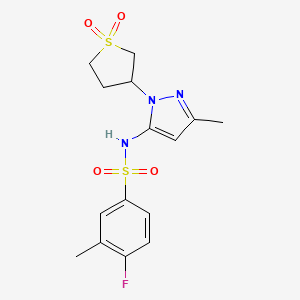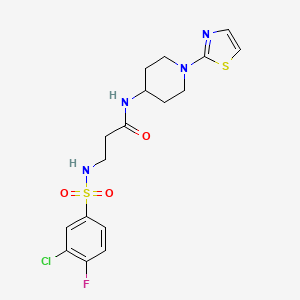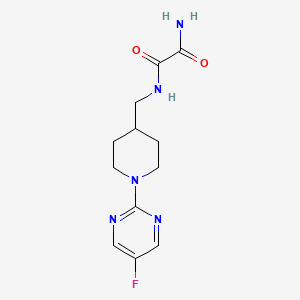
2-((5-(pyrrolidin-1-ylsulfonyl)furan-2-yl)methoxy)-N-(o-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(pyrrolidin-1-ylsulfonyl)furan-2-yl)methoxy)-N-(o-tolyl)benzamide, also known as PFI-3, is a chemical compound that has gained attention in the scientific community due to its potential as a selective inhibitor of the histone methyltransferase SETD7.
Scientific Research Applications
Pharmacological Characterization
A compound with a structure somewhat related to the query, described as a κ-opioid receptor (KOR) antagonist, shows high affinity for human, rat, and mouse KORs, indicating its potential application in the treatment of depression and addiction disorders. The detailed pharmacological characterization of this compound highlights its selective affinity and potential therapeutic benefits, which may extend to related compounds in scientific research applications (Grimwood et al., 2011).
Molecular Structure and Drug Design
Research on solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with structural similarities, involves X-ray analysis and AM1 molecular orbital methods. This study provides insights into the conformational analysis and crystal structure, which are crucial for drug design and development. Understanding these molecular details aids in the design of novel antineoplastic agents, highlighting the significance of structural studies in scientific research applications (Banerjee et al., 2002).
Antiprotozoal Agents
A study on the synthesis and evaluation of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents shows the potential of such compounds in treating parasitic infections. These compounds exhibit strong DNA affinities and demonstrate significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential in developing new treatments for protozoal diseases (Ismail et al., 2004).
Synthesis and Antimicrobial Activity
The synthesis of new pyridine derivatives, including reactions with N-nucleophiles, has been explored for antimicrobial applications. These studies provide a foundation for developing compounds with enhanced antimicrobial properties, highlighting the role of chemical synthesis in addressing microbial resistance and developing new therapeutic agents (Patel et al., 2011).
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-17-8-2-4-10-20(17)24-23(26)19-9-3-5-11-21(19)29-16-18-12-13-22(30-18)31(27,28)25-14-6-7-15-25/h2-5,8-13H,6-7,14-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYZEJFAJQNMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2OCC3=CC=C(O3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide](/img/structure/B3014064.png)

![7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3014067.png)
![N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B3014068.png)

![3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3014071.png)

![2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide](/img/structure/B3014075.png)


![2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3014080.png)


